molecular formula C7H8O3 B135415 3,5-Dihydroxybenzyl alcohol CAS No. 29654-55-5

3,5-Dihydroxybenzyl alcohol

Cat. No.: B135415
CAS No.: 29654-55-5
M. Wt: 140.14 g/mol
InChI Key: NGYYFWGABVVEPL-UHFFFAOYSA-N
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Description

3,5-Dihydroxybenzyl alcohol (C₇H₈O₃) is a phenolic compound characterized by two hydroxyl groups at the 3- and 5-positions of the benzene ring and a hydroxymethyl group at the benzylic position. It is naturally found in plants such as Reynoutria japonica (syn. Polygonum cuspidatum) and exhibits significant bioactivity, particularly as a potent inhibitor of DNA topoisomerases I and II. Its inhibitory activity against topoisomerase I (IC₅₀ 4 μM) surpasses camptothecin (IC₅₀ 18 μM), a clinically used anticancer agent .

Synthetically, this compound is prepared via reduction of 3,5-dihydroxybenzoic acid. Methods include lithium aluminium hydride (LiAlH₄) reduction (76% yield) and sodium borohydride (NaBH₄) reagent systems, with the former offering superior industrial scalability and environmental benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dihydroxybenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 3,5-dihydroxybenzoic acid. The process typically includes the following steps:

Industrial Production Methods: For industrial-scale production, a more streamlined method involves the direct reduction of 3,5-dihydroxybenzoic acid using hydroborate as a reducing agent in an organic solvent. This method is advantageous due to its simplicity and high yield, making it suitable for mass production .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dihydroxybenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3,5-dihydroxybenzaldehyde.

    Reduction: Further reduction can yield this compound derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions to form esters and ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Acid chlorides and alkyl halides are typical reagents for esterification and etherification reactions.

Major Products:

Scientific Research Applications

Biological Activities

3,5-Dihydroxybenzyl alcohol exhibits a range of biological activities that make it valuable in pharmaceuticals:

  • Antioxidant Properties : The compound shows significant antioxidant activity, which is beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Effects : Studies have demonstrated its potential as an antimicrobial agent against various pathogens .
  • Anti-inflammatory Activity : It has been noted for its ability to reduce inflammation, making it a candidate for treating inflammatory diseases .

Industrial Applications

The versatility of this compound extends to several industrial sectors:

  • Pharmaceuticals : It serves as an intermediate in the synthesis of various drugs including:
    • Armillarisin A (a gallbladder-promoting agent).
    • Brodimoprim (an antibiotic) .
  • Chemical Manufacturing : The compound is utilized in producing other chemical intermediates such as:
    • 3,5-Dihydroxybenzaldehyde.
    • 3,5-Dihydroxyacetophenone .
  • Materials Science : Research indicates potential applications in developing dendritic polymers due to its aggregation behavior. These polymers can encapsulate drugs for targeted delivery systems .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Benefits
PharmaceuticalsDrug synthesis (e.g., Armillarisin A)Antioxidant and anti-inflammatory effects
Chemical ManufacturingIntermediate for other compoundsCost-effective synthesis methods
Materials ScienceDendritic polymers for drug deliveryEnhanced encapsulation properties

Case Studies

  • Drug Delivery Systems : In recent studies, this compound has been incorporated into drug delivery systems that enhance the excretion of therapeutic agents from tumors. This application leverages its ability to remodel glycan patterns in vivo .
  • Fluorescence Spectroscopy : The compound has been utilized in fluorescence excitation-emission matrix (EEM) spectroscopy to characterize complex mixtures, demonstrating its utility in environmental monitoring and biochemical analysis .

Mechanism of Action

The mechanism of action of 3,5-dihydroxybenzyl alcohol involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, its hydroxyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Halogen Substituents

3,5-Dichlorobenzyl Alcohol

  • Structure : Chlorine atoms replace hydroxyl groups at the 3- and 5-positions (C₇H₆Cl₂O).
  • No bioactivity data are reported, but its halogenated structure suggests utility in agrochemical or pharmaceutical intermediates .

3,5-Difluorobenzyl Alcohol

  • Structure : Fluorine atoms at the 3- and 5-positions (C₇H₆F₂O).
  • Properties : Fluorine’s electronegativity may enhance stability and metabolic resistance. Like its dichloro analog, it lacks reported bioactivity but could serve as a building block in medicinal chemistry .

3,5-Dibromo-4-hydroxybenzyl Alcohol

  • Structure : Bromine atoms at 3- and 5-positions with an additional hydroxyl group at position 4 (C₇H₆Br₂O₂).
  • Properties: Bromine’s bulkiness and electron-withdrawing effects may hinder enzyme binding compared to 3,5-dihydroxybenzyl alcohol. No direct bioactivity comparisons are available .

Phenolic and Substituted Benzyl Alcohols

4-Hydroxybenzyl Alcohol (4-HBA)

  • Structure : Single hydroxyl group at position 4.
  • Bioactivity : In antioxidant studies, this compound outperforms 4-HBA due to its dual hydroxyl groups, which enhance radical scavenging capacity .

Resveratrol and Derivatives

  • trans-Resveratrol : IC₅₀ for topoisomerase II is 0.77 μM, slightly weaker than this compound (IC₅₀ 0.54 μM). The latter’s smaller size and higher polarity may improve enzyme interaction .
  • trans-Resveratrol-5-O-β-D-glucopyranoside: IC₅₀ 3 μM, indicating glycosylation reduces potency compared to the aglycone .

Pyrenylmethoxy Derivatives

  • Examples: (3,5-Bis(pyren-1-ylmethoxy)phenyl)methanol.
  • Applications : These derivatives exhibit enhanced fluorescence and self-assembly properties, enabling use in supramolecular chemistry and dendrimer-based vesicles .

Data Tables

Table 1. Structural and Bioactivity Comparison

Compound Molecular Formula Key Substituents Topo I IC₅₀ (μM) Topo II IC₅₀ (μM)
This compound C₇H₈O₃ 3,5-OH, CH₂OH 4 0.54
Camptothecin C₂₀H₁₆N₂O₄ Alkaloid 18 -
Etoposide C₂₉H₃₂O₁₃ Glycoside - 44
trans-Resveratrol C₁₄H₁₂O₃ 4',5-OH, trans-stilbene - 0.77

Biological Activity

3,5-Dihydroxybenzyl alcohol (3,5-DHBA) is a phenolic compound that has garnered attention in recent years due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential applications in medicine, supported by various studies and data.

This compound is a colorless to light yellow crystalline compound with a melting point between 182-186°C. It is soluble in polar solvents such as water, ethanol, and ether. The compound is primarily isolated from plants like Veratrum ussuri and Veratrum hairy spike, which are found in Northeast China. It serves as a vital pharmaceutical intermediate and is used in the synthesis of various drugs and chemical products .

Biological Activities

3,5-DHBA exhibits several notable biological activities:

  • Antibacterial Activity : Research indicates that 3,5-DHBA possesses significant antibacterial properties against various pathogens. It disrupts bacterial cell wall synthesis and metabolism, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects : The compound has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This suggests its potential use in treating inflammatory diseases .
  • Antioxidant Properties : 3,5-DHBA acts as an antioxidant by scavenging free radicals and enhancing the body’s antioxidant defense system. This activity is crucial for preventing oxidative stress-related diseases .
  • Antitumor Activity : Several studies have demonstrated that 3,5-DHBA can induce apoptosis in cancer cells. For example, it has been observed to activate apoptotic pathways in cervical carcinoma (HeLa) cells by inducing DNA damage and mitochondrial dysfunction .
  • Cardioprotective Effects : The compound has shown promise in preventing coronary heart disease through its ability to modulate lipid metabolism and reduce oxidative stress .

The mechanisms underlying the biological activities of 3,5-DHBA are diverse:

  • Induction of Apoptosis : In cancer cells, 3,5-DHBA triggers apoptosis via the mitochondrial pathway. It leads to cytochrome c release from mitochondria into the cytosol, activating caspases that execute cell death programs .
  • Inhibition of Cell Proliferation : The compound has been shown to inhibit cell cycle progression in various cancer cell lines, leading to reduced proliferation rates .
  • Modulation of Inflammatory Pathways : By inhibiting the expression of cyclooxygenase enzymes and pro-inflammatory cytokines, 3,5-DHBA effectively reduces inflammation .

Case Studies and Clinical Evidence

  • Cervical Cancer Study : A study highlighted that 3,5-DHBA significantly decreased the viability of HeLa cells with an IC50 value around 35 µM. This was accompanied by morphological changes indicative of apoptosis .
  • Metabolomics Analysis : In a cohort study involving opium users, 3,5-DHBA was identified among metabolites that showed significant differences between users and non-users. This suggests potential implications for understanding substance abuse effects on metabolism .

Summary Table of Biological Activities

Biological ActivityMechanismReferences
AntibacterialDisruption of cell wall synthesis
Anti-inflammatoryInhibition of cytokine production
AntioxidantFree radical scavenging
AntitumorInduction of apoptosis
CardioprotectiveModulation of lipid metabolism

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3,5-dihydroxybenzyl alcohol, and how do reaction conditions influence yield?

Methodological Answer:

  • Reduction of Benzaldehyde Derivatives: A common method involves reducing 3,5-dihydroxybenzaldehyde using sodium borohydride (NaBH₄) in 1,2-dimethoxyethane under inert atmosphere, achieving yields up to 84% without further purification .
  • Alkylation of Dihydroxybenzene: Alternatively, alkylation of 3,5-dihydroxybenzene with 1-bromodecane using K₂CO₃ and 18-crown-6 in dry acetone (reflux for 24 h) yields 3,5-bis(decyloxy)benzyl alcohol with 95% efficiency after silica gel chromatography .
  • Key Factors: Solvent choice (e.g., dry acetone vs. 1,2-dimethoxyethane) and catalyst selection (e.g., crown ethers for phase transfer) critically impact reaction efficiency and purity.

Q. How can researchers address purification challenges specific to this compound?

Methodological Answer:

  • Chromatographic Techniques: Use silica gel column chromatography with chloroform/hexane (2:1) to isolate alkylated derivatives, as residual byproducts (e.g., unreacted dihydroxybenzene) often require separation .
  • Recrystallization: For high-purity crystalline forms, recrystallize from methanol or DMSO, leveraging the compound’s solubility profile (melting point: 182–186°C) .
  • Avoiding Degradation: Store purified samples under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or hygroscopic degradation .

Q. What are the critical stability considerations for this compound in experimental settings?

Methodological Answer:

  • Thermal Stability: Decomposes above 216°C (boiling point), requiring temperature-controlled reactions (<100°C) to avoid side reactions like dehydration .
  • Light and Oxygen Sensitivity: Store in amber glass vials with desiccants (e.g., silica gel) to mitigate photodegradation and oxidation, as phenolic hydroxyl groups are prone to radical formation .
  • Solution Stability: Prepare fresh solutions in DMSO or methanol for biological assays, as aqueous solutions may hydrolyze over time .

Q. Which analytical techniques are optimal for characterizing this compound and its derivatives?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H-NMR (CDCl₃) to confirm hydroxyl proton signals (δ 5.10–5.15 ppm) and aromatic protons (δ 6.70–7.14 ppm) .
  • HPLC-MS: Pair reverse-phase HPLC (C18 column, methanol/water mobile phase) with ESI-MS for purity assessment (expected [M+H]⁺: m/z 141.05) .
  • FT-IR: Identify O–H stretching (3630 cm⁻¹) and aromatic C–C vibrations (1434 cm⁻¹) to confirm structural integrity .

Advanced Research Questions

Q. How does this compound inhibit topoisomerases I/II, and what are its implications for anticancer research?

Methodological Answer:

  • Mechanistic Insights: The compound binds to the DNA-topoisomerase complex, stabilizing the cleavage-able intermediate (IC₅₀ = 4 μM for topoisomerase I vs. 18 μM for camptothecin). This inhibition disrupts DNA replication in cancer cells .
  • Experimental Design:
    • In Vitro Assays: Use plasmid relaxation assays with supercoiled DNA and recombinant topoisomerases.
    • Cell-Based Validation: Test cytotoxicity in HeLa or MCF-7 cell lines, comparing IC₅₀ values to established inhibitors (e.g., etoposide for topoisomerase II) .

Q. What structural modifications enhance the bioactivity of this compound derivatives?

Methodological Answer:

  • Alkylation: Introduce long-chain alkyl groups (e.g., decyloxy) to improve lipophilicity and membrane permeability, as seen in 3,5-bis(decyloxy) derivatives .
  • Glycosylation: Attach sugar moieties to hydroxyl groups to enhance solubility and target specificity (e.g., glucopyranoside derivatives for enzyme inhibition) .
  • Metal Complexation: Coordinate with transition metals (e.g., Cu²⁺) to amplify redox activity for pro-oxidant anticancer effects.

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Standardize Assay Conditions: Variability in IC₅₀ values (e.g., topoisomerase II inhibition: 0.54–44 μM) often arises from differences in enzyme sources or buffer systems. Use recombinant human enzymes and uniform reaction buffers .
  • Control for Purity: Validate compound purity (>97% via HPLC) to exclude confounding effects from impurities (e.g., residual solvents or byproducts) .
  • Cross-Validate Models: Compare results across in vitro, ex vivo (e.g., zebrafish embryos), and in vivo models to confirm mechanistic consistency .

Q. What methodologies assess the compound’s potential neurotoxicity or environmental impact?

Methodological Answer:

  • In Silico Toxicity Prediction: Use tools like ECOSAR or TEST to estimate acute aquatic toxicity (e.g., LC₅₀ for Daphnia magna) .
  • Ames Test: Evaluate mutagenicity with Salmonella strains TA98/TA100, given structural similarities to phenolic mutagens .
  • Ecotoxicity Assays: Conduct algal growth inhibition tests (Chlorella vulgaris) to assess environmental persistence .

Q. How can green chemistry principles be applied to synthesize this compound?

Methodological Answer:

  • Solvent-Free Reactions: Explore mechanochemical synthesis (ball milling) with NaBH₄ and 3,5-dihydroxybenzaldehyde to eliminate toxic solvents .
  • Biocatalysis: Use immobilized lipases or peroxidases for regioselective hydroxylation of benzyl alcohol derivatives under mild conditions.
  • Waste Minimization: Recycle reaction byproducts (e.g., boron trifluoride etherate) via distillation or ion-exchange resins .

Q. What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Simulate binding to topoisomerase I/II active sites (PDB: 1SC7, 1ZXM) using AutoDock Vina. Prioritize poses with hydrogen bonds to hydroxyl groups .
  • QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor counts to optimize derivatives .
  • MD Simulations: Run 100-ns trajectories (GROMACS) to assess stability of ligand-protein complexes under physiological conditions.

Properties

IUPAC Name

5-(hydroxymethyl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-4-5-1-6(9)3-7(10)2-5/h1-3,8-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYYFWGABVVEPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

129371-31-9
Record name 1,3-Benzenediol, 5-(hydroxymethyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129371-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30183830
Record name Benzyl alcohol, 3,5-dihydroxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29654-55-5
Record name 3,5-Dihydroxybenzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29654-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl alcohol, 3,5-dihydroxy-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl alcohol, 3,5-dihydroxy-
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Record name 5-(hydroxymethyl)resorcinol
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3,5-Dihydroxybenzyl alcohol
3,5-Dihydroxybenzyl alcohol
3,5-Dihydroxybenzyl alcohol
3,5-Dihydroxybenzyl alcohol
3,5-Dihydroxybenzyl alcohol
3,5-Dihydroxybenzyl alcohol

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